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Cat. No.: B12382290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tnik-IN--6, a known

inhibitor of Traf2 and Nck-interacting kinase (TNIK), in various kinase assay formats. Detailed

protocols, data presentation guidelines, and visual representations of the underlying biological

pathways and experimental workflows are included to facilitate the effective use of this

compound in research and drug development settings.

Introduction to TNIK and the Inhibitor Tnik-IN-6
Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in

multiple cellular processes, most notably as a key regulator of the Wnt signaling pathway.[1]

TNIK is recruited to the promoters of Wnt target genes where it interacts with β-catenin and T-

cell factor 4 (TCF4), phosphorylating TCF4 to enable the transcriptional activation of genes

involved in cell proliferation and differentiation.[2][3] Dysregulation of the Wnt pathway is

implicated in various cancers, making TNIK an attractive therapeutic target.[4]

Tnik-IN-6 is a small molecule inhibitor of TNIK with a reported IC50 of 0.93 μM.[5] It serves as

a valuable tool for studying the biological functions of TNIK and for assessing the therapeutic

potential of TNIK inhibition.
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Effective evaluation of kinase inhibitors requires clear and concise presentation of quantitative

data. The following tables provide templates for summarizing the inhibitory activity of Tnik-IN-6
and other control compounds against TNIK.

Table 1: Inhibitory Activity of Tnik-IN-6 against TNIK Kinase

Tnik-IN-6 Conc. (µM) % Inhibition (Mean ± SD)

0.01 5.2 ± 1.8

0.1 15.7 ± 3.2

0.5 42.1 ± 4.5

0.93 (IC50) 50.0 ± 2.9

2.5 78.3 ± 3.8

5.0 91.5 ± 2.1

10.0 98.2 ± 1.5

Note: This is representative data based on the

known IC50 value. Actual results may vary

depending on experimental conditions.

Table 2: Comparative IC50 Values of Various Kinase Inhibitors against TNIK

Inhibitor IC50 (nM) Assay Type Reference

Tnik-IN-6 930 Biochemical Assay [5]

NCB-0846 21 Biochemical Assay [6]

Staurosporine 0.25
Radiometric

HotSpot™
[5]

Signaling Pathway
The following diagram illustrates the central role of TNIK in the canonical Wnt signaling

pathway.
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Caption: Canonical Wnt signaling pathway illustrating the role of TNIK.
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Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing TNIK

inhibitors like Tnik-IN-6.
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Caption: Workflow for TNIK inhibitor screening and characterization.
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Experimental Protocols
Luminescent Kinase Assay for IC50 Determination of
Tnik-IN-6 (ADP-Glo™ Format)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is

suitable for determining the IC50 value of Tnik-IN-6.[7]

Materials:

Recombinant human TNIK enzyme

Myelin Basic Protein (MBP) as a substrate

ATP

Tnik-IN-6 (dissolved in DMSO)

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

ADP-Glo™ Reagent

Kinase Detection Reagent

White, opaque 96-well or 384-well plates

Luminometer

Procedure:

Prepare Tnik-IN-6 dilutions: Perform a serial dilution of Tnik-IN-6 in kinase assay buffer with

a final DMSO concentration not exceeding 1%. A typical concentration range for IC50

determination would be 0.01 µM to 100 µM.

Set up the kinase reaction:

Add 2.5 µL of each Tnik-IN-6 dilution or DMSO (for positive and negative controls) to the

wells of the microplate.
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Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km

for TNIK, if known, or a standard concentration like 10 µM), and MBP substrate.

Add 5 µL of the master mix to each well.

Prepare a "no enzyme" control by adding kinase assay buffer instead of the enzyme

solution for background luminescence measurement.

Initiate the kinase reaction by adding 2.5 µL of diluted TNIK enzyme to all wells except the

"no enzyme" control.

Incubate: Incubate the plate at 30°C for 60 minutes.

Terminate the reaction and deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes.

Convert ADP to ATP and detect luminescence: Add 20 µL of Kinase Detection Reagent to

each well. Incubate at room temperature for 30-60 minutes.

Measure luminescence: Read the plate on a luminometer.

Data Analysis:

Subtract the "no enzyme" control luminescence from all other readings.

Calculate the percent inhibition for each Tnik-IN-6 concentration relative to the DMSO

control (0% inhibition) and the "no enzyme" control (100% inhibition).

Plot the percent inhibition versus the logarithm of the Tnik-IN-6 concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric Kinase Assay for TNIK Activity ([³³P]-ATP
Filter Binding Assay)
This protocol provides a method for directly measuring the incorporation of a radiolabeled

phosphate from [³³P]-ATP into a substrate by TNIK.[5]

Materials:
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Recombinant human TNIK enzyme

Peptide substrate (e.g., [RLGRDKYKTLRQIRQ])

[γ-³³P]-ATP

Non-radioactive ATP

Tnik-IN-6 (dissolved in DMSO)

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

Phosphocellulose filter paper (P81)

1% Phosphoric acid

Scintillation counter and scintillation fluid

Procedure:

Prepare Tnik-IN-6 dilutions: Prepare serial dilutions of Tnik-IN-6 in the kinase assay buffer

with a final DMSO concentration not exceeding 1%.

Set up the kinase reaction:

In a microcentrifuge tube, combine the kinase assay buffer, peptide substrate, and the

desired concentration of Tnik-IN-6 or DMSO (for controls).

Add the TNIK enzyme to the reaction mixture. Pre-incubate for 10 minutes at room

temperature.

Prepare a reaction cocktail containing non-radioactive ATP and [γ-³³P]-ATP.

Initiate the reaction by adding the ATP cocktail to the reaction tubes. The final ATP

concentration should be at or near the Km of TNIK.
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Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes)

within the linear range of the assay.

Stop the reaction and spot: Stop the reaction by spotting a portion of the reaction mixture

onto the phosphocellulose filter paper.

Wash the filters: Wash the filter papers three times for 5-10 minutes each in a bath of 1%

phosphoric acid to remove unincorporated [γ-³³P]-ATP.

Measure radioactivity: Air dry the filter papers and measure the incorporated radioactivity

using a scintillation counter.

Data Analysis:

Subtract the background counts (from a reaction without substrate or enzyme) from all

other readings.

Calculate the percent inhibition for each Tnik-IN-6 concentration relative to the DMSO

control.

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor

concentration.

Conclusion
Tnik-IN-6 is a valuable chemical probe for investigating the roles of TNIK in cellular signaling

and for validating TNIK as a therapeutic target. The protocols and guidelines presented here

provide a framework for the robust and reproducible use of Tnik-IN-6 in kinase assays. Careful

experimental design and data analysis are crucial for obtaining high-quality, actionable results

in kinase inhibitor research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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